molecular formula C6H5BrO3 B1290366 5-Bromo-2-methylfuran-3-carboxylic acid CAS No. 850553-54-7

5-Bromo-2-methylfuran-3-carboxylic acid

Cat. No. B1290366
CAS RN: 850553-54-7
M. Wt: 205.01 g/mol
InChI Key: YQROOKGRFHAYEN-UHFFFAOYSA-N
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Description

5-Bromo-2-methylfuran-3-carboxylic acid is a chemical compound with the molecular formula C6H5BrO3 and a molecular weight of 205.01 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-methylfuran-3-carboxylic acid is 1S/C6H5BrO3/c1-3-2-4(7)10-5(3)6(8)9/h2H,1H3,(H,8,9) . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Bromo-2-methylfuran-3-carboxylic acid is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Pharmaceutical Synthesis

5-Bromo-2-methylfuran-3-carboxylic acid: is a valuable intermediate in pharmaceutical synthesis. Its furan ring structure and bromine substituent make it a versatile building block for constructing complex molecules. It can be used to synthesize various indole derivatives, which have shown potential in treating a wide range of conditions, including viral infections, inflammation, and cancer .

Material Science

In material science, this compound can contribute to the development of novel materials with specific electronic or photonic properties. The furan moiety is known for its ability to participate in polymerization reactions, leading to the creation of polymers with unique characteristics suitable for high-performance materials .

Chemical Synthesis

The bromine atom in 5-Bromo-2-methylfuran-3-carboxylic acid acts as a good leaving group, enabling various chemical transformations. This property is essential for creating new chemical entities through substitution reactions, which are fundamental in synthetic chemistry for producing fine chemicals .

Analytical Chemistry

This compound can be used as a standard or reagent in analytical chemistry due to its well-defined structure and properties. It can aid in the development of new analytical methods for detecting and quantifying similar furan derivatives in complex mixtures .

Chromatography

In chromatography, 5-Bromo-2-methylfuran-3-carboxylic acid can be utilized as a reference compound to help in the separation and identification of related substances. Its distinct retention time and spectral properties make it an excellent standard for comparison .

Biorefinery Applications

As part of the furan platform chemicals (FPCs), this compound can be derived from biomass and used in biorefineries. It represents a shift towards sustainable chemical production, where biomass replaces traditional petroleum-based resources .

Agrochemical Research

The furan ring system is common in many agrochemicals5-Bromo-2-methylfuran-3-carboxylic acid could serve as a precursor for developing new herbicides, pesticides, or plant growth regulators, expanding the tools available for modern agriculture .

Environmental Science

In environmental science, this compound’s derivatives could be explored for their potential in biodegradation processes or as markers for environmental monitoring. Understanding its behavior and breakdown in natural settings can inform ecological studies and pollution control strategies .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-bromo-2-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3/c1-3-4(6(8)9)2-5(7)10-3/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQROOKGRFHAYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629986
Record name 5-Bromo-2-methylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methylfuran-3-carboxylic acid

CAS RN

850553-54-7
Record name 5-Bromo-2-methylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-methylfuran-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of sodium hydroxide (4.5 g) in water (10 ml) was added to a stirred solution of 5-bromo-2-methyl-furan-3-carboxylic acid methyl ester (5 g, 233 mmoles) in methanol (70 ml) and the mixture was stirred at room temperature for 16 hours. The solvent was evaporated and the residue was diluted with water (10 ml) and acidified to pH2 with 1M aqueous hydrochloric acid. The precipitate was collected, washed with water, dried at 40° C. to afford 5-Bromo-2-methyl-furan-3-carboxylic acid (14)(4 g). LC/MS System A; Rt=2.86 min.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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